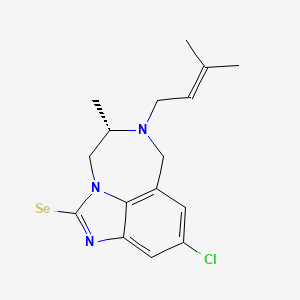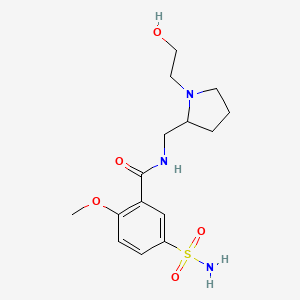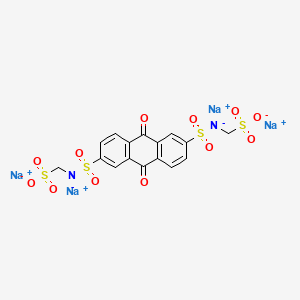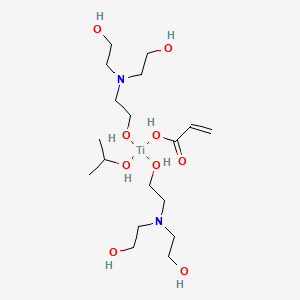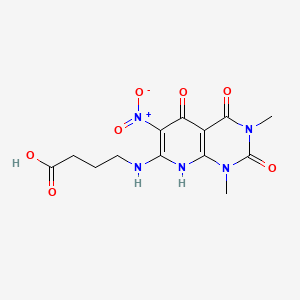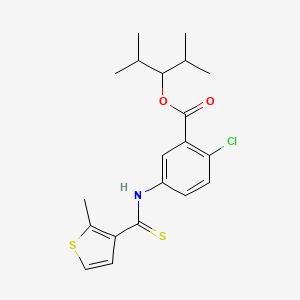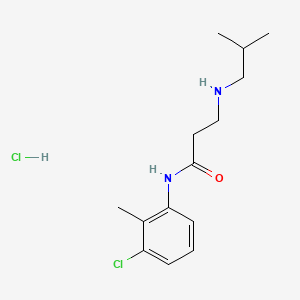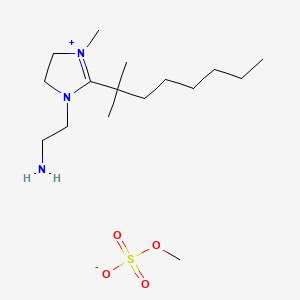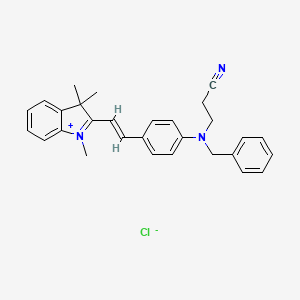![molecular formula C31H61NO7 B12704389 2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-19-5](/img/structure/B12704389.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’,2’‘-nitrilotris(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid (commonly known as acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with octadecyl alcohol, and further polymerized with 2,2’,2’'-nitrilotris(ethanol). The resulting polymer exhibits characteristics that make it valuable in industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid and 2-methyl-2-propenoic acid with octadecyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Polymerization: The esterified product is then subjected to polymerization with 2,2’,2’'-nitrilotris(ethanol). This step often involves free radical initiators like azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions to achieve the desired polymer chain length and properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: This method is preferred for large-scale production due to its efficiency. The monomers and initiators are mixed in bulk and polymerized under controlled conditions.
Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is carried out in solution. This method allows better control over the molecular weight distribution of the polymer.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the acrylic and methacrylic acid units.
Substitution: The ester groups in the polymer can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions, breaking down the polymer into its monomeric units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Substitution: Substituted ester derivatives.
Hydrolysis: Monomeric units of acrylic acid, methacrylic acid, and octadecyl alcohol.
科学的研究の応用
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer can interact with cellular membranes, enhancing the delivery of therapeutic agents.
Pathways Involved: The polymer can modulate the release of drugs by forming a matrix that controls the diffusion rate of the active ingredients.
類似化合物との比較
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymerized 2-propenoic acid units.
Acrylic acid stearyl methacrylate polymer: Similar polymer but with different ester groups.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid is unique due to its combination of long alkyl chains and polymerized acrylic units, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring controlled release and biocompatibility.
特性
CAS番号 |
167078-19-5 |
|---|---|
分子式 |
C31H61NO7 |
分子量 |
559.8 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h2,4-20H2,1,3H3;8-10H,1-6H2;2H,1H2,(H,4,5) |
InChIキー |
IOHCPMDUVUSFNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N(CCO)CCO |
関連するCAS |
167078-19-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




